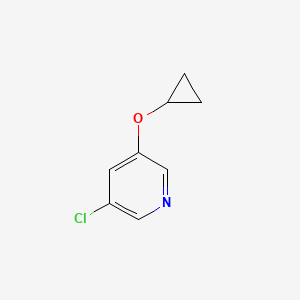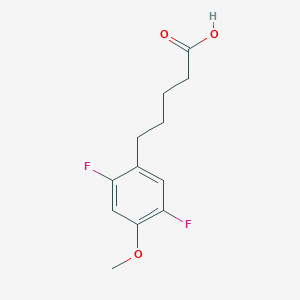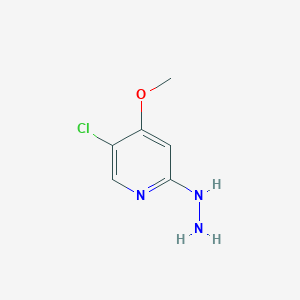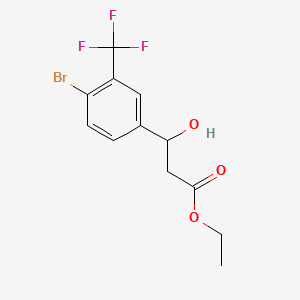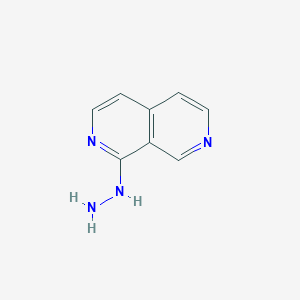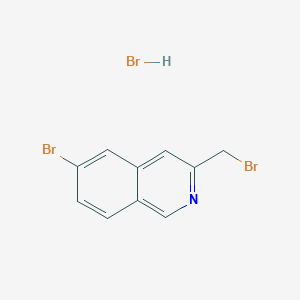![molecular formula C14H18ClN5O4 B13668038 Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate is a chemical compound that features a purine base with a Boc-protected amino group and an ethyl ester functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate typically involves multiple steps. One common approach is to start with the purine base, which is then chlorinated to introduce the chloro group at the 6-position. The amino group is protected using the tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. The final step involves esterification to introduce the ethyl ester functionality .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents.
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solutions.
Major Products Formed
Substitution: Products with different substituents replacing the chloro group.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality, allowing the compound to engage in further chemical or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate: Similar structure but with an additional Boc group.
2-(Boc-amino)ethyl bromide: A simpler compound with a Boc-protected amino group and a bromide functionality.
Uniqueness
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate is unique due to its combination of a purine base, a Boc-protected amino group, and an ethyl ester functionality.
Propriétés
Formule moléculaire |
C14H18ClN5O4 |
|---|---|
Poids moléculaire |
355.78 g/mol |
Nom IUPAC |
ethyl 2-[6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]purin-9-yl]acetate |
InChI |
InChI=1S/C14H18ClN5O4/c1-5-23-8(21)6-20-7-16-9-10(15)17-12(18-11(9)20)19-13(22)24-14(2,3)4/h7H,5-6H2,1-4H3,(H,17,18,19,22) |
Clé InChI |
SLCYGHNGEORWMQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



